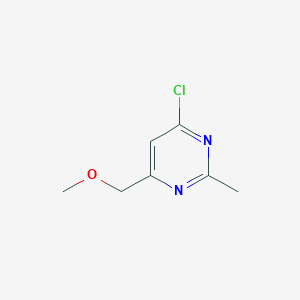
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, also known as CMMP, is a small organic molecule with a molecular weight of 156.60 g/mol. It is a colorless solid at room temperature and is soluble in water. CMMP is a pyrimidine derivative, a type of heterocyclic compound that is found in many biological molecules. It has a wide range of applications in the field of organic chemistry and biochemistry, including the synthesis of pharmaceutical drugs, the development of novel materials, and the study of biochemical pathways.
Scientific Research Applications
Synthesis and Process Research
The synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine and its derivatives is a significant area of research, primarily due to its role as an important intermediate in the synthesis of pharmaceuticals such as anticancer drugs. For instance, a study details the synthesis of 4,6-Dichloro-2-methylpyrimidine, a precursor of the anticancer drug dasatinib, through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination (Guo Lei-ming, 2012). Additionally, process chemistry of 4,6-dihydroxy-2-methylpyrimidine, another potential precursor, finds widespread applications in the preparation of high explosives and medicinal products, highlighting the compound's versatility in various industrial sectors (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Spectroscopic and Structural Analysis
Structural and spectroscopic analyses of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine derivatives are crucial for understanding their chemical properties and potential applications. For example, the structural features of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied using X-ray analysis, IR, NMR, and electronic spectroscopy. This compound's optical properties were further investigated, indicating its potential in applications requiring specific light absorption and emission characteristics (Marijana Jukić, M. Cetina, Jasna Halambek, Ivana Ugarković, 2010).
Therapeutic Potential and Pharmacological Applications
The compound's derivatives also exhibit promising therapeutic potential. For instance, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been identified as a significant molecule in treating hypertension, acting as a potential I1 imidazoline receptor agonist. The study conducted a comprehensive analysis, including DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR, to investigate the molecule's structural, electronic, and biological activities (S. Aayisha, T. Renuga Devi, S. Janani, S. Muthu, M. Raja, S. Sevvanthi, 2019).
properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMACVIRPWEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine | |
CAS RN |
3122-81-4 | |
| Record name | 4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)









![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
